

# Extraction Kinetics of D2EHPA vs. Phosphonic Acid Extractants: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	<i>Diammonium 2-ethylhexyl phosphate</i>
CAS No.:	86014-62-2
Cat. No.:	B12782582

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In the fields of hydrometallurgy and separation science, acidic organophosphorus extractants are foundational for the recovery and purification of critical metals, including rare earth elements (REEs), cobalt, and zinc. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and phosphonic acid extractants—most notably 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A / EHEHPA)—represent two dominant classes utilized in industrial solvent extraction.

While both operate via a cation-exchange mechanism (releasing protons into the aqueous phase as they chelate metal ions), their kinetic profiles and thermodynamic behaviors differ significantly due to their distinct functional groups. This guide provides an objective, data-driven comparison of their extraction kinetics to assist researchers and process engineers in selecting the optimal extractant for specific separation workflows.

## Mechanistic Causality: Why Do Their Kinetics Differ?

The fundamental differences in extraction kinetics between phosphoric acids (D2EHPA) and phosphonic acids (PC-88A) stem from their molecular structures. D2EHPA contains a P-O-C linkage, whereas PC-88A contains a direct P-C linkage.

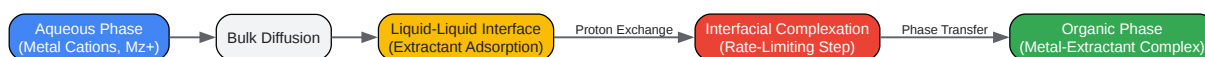
## Acidity and Thermodynamic Driving Force

The P-O-C linkage in D2EHPA withdraws electron density from the central phosphorus atom more effectively than the P-C bond in PC-88A. Consequently, D2EHPA has a lower

( $\sim 1.4$ ) compared to PC-88A ( $\sim 3.0$ ). This higher acidity allows D2EHPA to extract metals at significantly lower pH values. For example, achieving a 60% extraction efficiency for zinc requires an equilibrium pH of 3.75 with D2EHPA, whereas PC-88A requires a higher equilibrium pH of 4.1 [1\[1\]](#).

## Kinetic Regimes: Diffusion vs. Chemical Control

The kinetic rate of extraction is governed by interfacial activity. Because D2EHPA is less sterically hindered and highly acidic, its interfacial proton-exchange reaction is extremely rapid. As a result, the rate-limiting step for D2EHPA is frequently the diffusion of metal ions to the interface or the diffusion of the metal-extractant complex into the bulk organic phase. In contrast, the direct P-C bond in PC-88A increases steric bulk and reduces acidity, slowing down the proton-exchange step and pushing the system toward an interfacial chemical reaction-controlled regime. Furthermore, increasing the polarity of the diluent can shift the kinetic regime of phosphonic acids from a mixed control to a pure interfacial reaction control [2\[2\]](#).



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Mechanistic pathway of metal-extractant complexation at the interface.

## Quantitative Kinetic Data Comparison

To objectively evaluate these extractants, we must look at their activation energies (

) and extraction efficiencies under controlled conditions. A lower

(typically < 20 kJ/mol) indicates a diffusion-controlled process, while a higher

(> 25 kJ/mol) indicates chemical reaction control.

**Table 1: Comparative Extraction Parameters of D2EHPA vs. PC-88A**

Parameter	D2EHPA (Phosphoric Acid)	PC-88A / EHEHPA (Phosphonic Acid)
Functional Group	P-O-C and P-OH	P-C and P-OH
Relative Acidity	Lower (~1.4)	Higher (~3.0)
Zinc Extraction (pH 4.0)	71% extraction efficiency[1]	48% extraction efficiency[1]
Dominant Kinetic Regime	Mixed (Diffusion / Interfacial)	Interfacial Chemical Reaction[2]
Activation Energy	~13.82 kJ/mol (e.g., Ce <sup>3+</sup> extraction)[3]	> 25.5 kJ/mol (e.g., Ni <sup>2+</sup> extraction)[4]
Fe(III) Forward Rate Constant		Highly dependent on diluent polarity[2]
Selectivity (Co/Ni separation)	Poor	Excellent

Data supported by kinetic analyses of Cerium(III)[3] and Iron(III) microfluidic extraction[5].

## Experimental Methodology: Measuring Extraction Kinetics

To accurately determine the rate-limiting step and calculate the activation energy, researchers utilize a Constant Interfacial Area Cell (Lewis Cell). This self-validating system prevents droplet coalescence, ensuring that the specific interfacial area (

) remains perfectly constant throughout the experiment.

## Step-by-Step Protocol: Lewis Cell Kinetics

### 1. Phase Preparation:

- Aqueous Phase: Prepare a metal solution (e.g., ) and adjust to the target pH (e.g., pH 2.00) using a non-complexing buffer<sup>3</sup>[3].
- Organic Phase: Saponify or directly dissolve the extractant (e.g., D2EHPA or PC-88A) in an aliphatic diluent like kerosene or toluene<sup>6</sup>[6].

### 2. Cell Assembly & Hydrodynamic Control:

- Carefully introduce equal volumes (e.g., 84 mL) of both phases into the Lewis cell to establish a sharp, undisturbed horizontal interface <sup>3</sup>[3].
- Initiate counter-rotating impellers in both phases.
- Self-Validation Step: Run parallel experiments varying the stirring speed from 100 to 400 rpm. If the extraction rate increases linearly with stirring speed, the system is diffusion-controlled. If the rate plateaus, it is chemically controlled<sup>3</sup>[3].

### 3. Time-Resolved Sampling & Analysis:

- Withdraw 1 mL aliquots from the aqueous phase at strict time intervals (e.g., 1, 3, 5, 10, 20 minutes).
- Quantify the remaining metal concentration using ICP-OES.

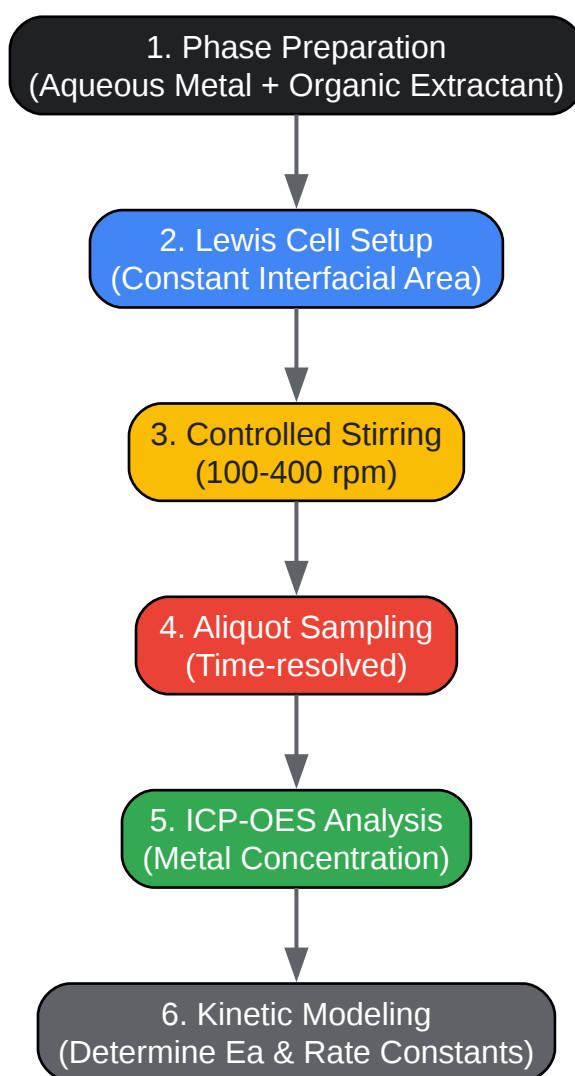
### 4. Kinetic Modeling:

- Plot

against time (

) to determine the initial mass transfer rate.

- Repeat the protocol at varying temperatures (e.g., 298 K, 308 K, 318 K) and apply the Arrhenius equation to calculate the activation energy ( ).



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Step-by-step workflow for measuring extraction kinetics via Lewis cell.

## Conclusion

The choice between D2EHPA and phosphonic acid extractants like PC-88A is a trade-off between kinetic velocity and chemical selectivity. D2EHPA provides rapid, diffusion-controlled extraction kinetics and operates efficiently at highly acidic (low pH) conditions, making it ideal for bulk impurity removal or primary metal concentration. Conversely, PC-88A operates under an interfacial chemical reaction-controlled regime; while slower, its steric properties grant it superior selectivity, making it the industry standard for difficult separations such as Cobalt/Nickel or adjacent heavy rare earth elements.

## References

- Kinetics analysis of the forward extraction of cerium(III) by D2EHPA from chloride medium in the presence of two complex agents Source: [d-nb.info](#) URL:[3](#)
- Solvent extraction of cobalt and zinc from sulphate solutions using phosphoric, phosphonic and phosphinic acids Source: [911metallurgist.com](#) URL:[1](#)
- Extraction kinetics of Fe(III) by di-(2-ethylhexyl) phosphoric acid using a Y–Y shaped microfluidic device Source: [researchgate.net](#) URL:[5](#)
- Effects of Diluent Polarity on the Extraction Kinetics I . Extraction of Fe(III) by HEHEHP Source: [scispace.com](#) URL:[2](#)
- Extraction Kinetics of Ni(II) in the Ni<sup>2+</sup>- SO<sub>4</sub><sup>2-</sup>-Ac-(Na<sup>+</sup>, H<sup>+</sup>)-Cyanex 272 (H<sub>2</sub>A<sub>2</sub>)-Kerosene-3% (v/v) Octan-1-ol System Using Single Drop Technique Source: [scirp.org](#) URL:[4](#)
- Extraction and separation of titanium(IV) with D2EHPA and PC-88A from aqueous perchloric acid solutions Source: [researchgate.net](#) URL:[6](#)

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